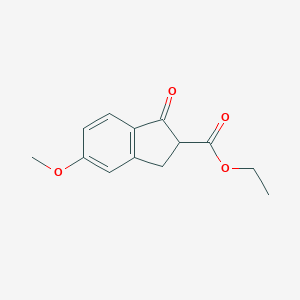

ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Descripción general

Descripción

ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with the molecular formula C13H14O4. It is a derivative of indane, a bicyclic hydrocarbon, and contains an ester functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the esterification of 5-methoxy-1-oxoindane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: 5-methoxy-1-oxoindane-2-carboxylic acid.

Reduction: Ethyl 5-methoxy-1-hydroxyindane-2-carboxylate.

Substitution: Various substituted indane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Industrial Production

In industrial settings, continuous flow processes may be employed for enhanced efficiency and yield. Automated reactors allow for precise control of reaction parameters including temperature and pressure.

Medicinal Chemistry

Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its biological activity has been investigated for potential therapeutic applications:

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

- Neuroprotective Effects : The compound's structural analogs exhibit inhibition of acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.

- Antiviral Activity : Investigations into the antiviral properties of this compound have shown promising results, indicating its potential to modulate viral replication processes.

- Antioxidant Properties : Preliminary studies suggest that this compound may effectively scavenge free radicals, contributing to its potential use in therapies aimed at oxidative stress-related diseases.

Study on Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry evaluated various indane derivatives for their anticancer properties, including this compound. The findings highlighted its cytotoxic effects on several cancer cell lines and encouraged further exploration into its mechanism for developing new anticancer agents.

Neuroprotective Mechanisms

Another investigation focused on compounds similar to this compound demonstrated their ability to inhibit both AChE and butyrylcholinesterase (BChE), suggesting their dual inhibition potential in Alzheimer's therapy.

Mecanismo De Acción

The mechanism of action of ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which then exerts its effects by binding to target proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological outcomes .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 5-methoxyindole-2-carboxylate: Another indole derivative with similar structural features.

5-Methoxy-1-oxoindane-2-carboxylic acid: The parent acid of the ester compound.

Ethyl 5-methoxy-2-oxoindane-1-carboxylate: A positional isomer with the ester group at a different position.

Uniqueness

ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties. Its methoxy group and ester functionality make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .

Actividad Biológica

Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with the molecular formula . This compound, a derivative of indane, has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound by reviewing relevant literature, synthesizing findings, and presenting data tables and case studies.

This compound is synthesized through the esterification of 5-methoxy-1-oxoindane-2-carboxylic acid with ethanol, typically under acidic conditions. The reaction involves refluxing the reactants in the presence of a strong acid catalyst such as sulfuric acid.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.25 g/mol |

| Solubility | Soluble in DMSO, Ethyl Acetate |

| Boiling Point | Predicted around 346 °C |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which then binds to target proteins and modulates their activity. This interaction influences various biochemical pathways, potentially leading to therapeutic outcomes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the potential of indane derivatives in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antioxidant Properties

This compound has been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively .

Neuroprotective Effects

The compound's structural analogs have shown promise as acetylcholinesterase (AChE) inhibitors, which are beneficial in treating Alzheimer's disease. By inhibiting AChE, these compounds help increase acetylcholine levels in the brain, thereby improving cognitive function .

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated various indane derivatives for their anticancer properties. This compound was included in the screening process and demonstrated cytotoxic effects against several cancer cell lines. The study concluded that further exploration into its mechanism could lead to the development of new anticancer agents .

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of compounds similar to this compound. The results indicated that these compounds could inhibit both AChE and butyrylcholinesterase (BChE), suggesting their potential as dual inhibitors in Alzheimer's therapy .

Propiedades

IUPAC Name |

ethyl 6-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-17-13(15)11-7-8-6-9(16-2)4-5-10(8)12(11)14/h4-6,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDCQPMOTAZCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C1=O)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.